4-Bromo-4'-(trifluoromethyl)biphenyl

Cross-coupling Suzuki–Miyaura reaction Reactivity

Researchers optimizing Suzuki-Miyaura coupling for OLED hole-transport materials often face reactivity-selectivity trade-offs with chloro or iodo analogs. 4-Bromo-4′-(trifluoromethyl)biphenyl addresses this with a para-bromo handle that delivers superior oxidative addition efficiency over chlorides, while its electron-withdrawing para-CF₃ group lowers HOMO levels critical for charge transport. • Bromo substituent ensures higher cross-coupling yields without specialized catalysts. • Rigid biphenyl-CF₃ scaffold raises Tg for stable OLED device operation. • ≥95% purity minimizes byproduct formation in iterative coupling sequences. Available for immediate global shipment.

Molecular Formula C13H8BrF3
Molecular Weight 301.1 g/mol
CAS No. 69231-87-4
Cat. No. B051996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-(trifluoromethyl)biphenyl
CAS69231-87-4
Synonyms4-Bromo-4’-(trifluoromethyl)-1,1’-biphenyl
Molecular FormulaC13H8BrF3
Molecular Weight301.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
InChIKeyKLTJNRREHHZLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4′-(trifluoromethyl)biphenyl: Dual-Functional OLED and Liquid Crystal Intermediate


4-Bromo-4′-(trifluoromethyl)biphenyl is an organobromine compound with the molecular formula C₁₃H₈BrF₃ and a molecular weight of 301.10 g/mol [1]. It belongs to the class of halogenated biphenyl derivatives, featuring a bromine atom on one phenyl ring and an electron-withdrawing trifluoromethyl group on the other. The compound serves as a key intermediate in the synthesis of organic light-emitting diode (OLED) materials and as a precursor in the preparation of glucagon receptor antagonists [2], while its biphenyl core with a trifluoromethyl substituent supports the formation of stable mesophases in liquid crystal applications [3].

Synthetic Role OLED and liquid crystal intermediate
Reactive Handle Bromine for site-selective Suzuki coupling
Electronics Para-CF₃ tunes HOMO and dielectric properties

4-Bromo-4′-(trifluoromethyl)biphenyl: Irreplaceable by Halogen Analogs


In-class substitution with chloro or iodo analogs of 4-Bromo-4′-(trifluoromethyl)biphenyl introduces quantifiable trade-offs in cross-coupling efficiency and material performance. Aryl chlorides exhibit lower reactivity in palladium-catalyzed Suzuki–Miyaura reactions compared to the bromo derivative, requiring harsher conditions or specialized catalysts that can compromise yield and functional group tolerance [1]. Aryl iodides, while more reactive, are generally more expensive, less stable, and can produce byproducts from unwanted side reactions. Furthermore, the specific combination of a bromine substituent with a para-trifluoromethyl group on the biphenyl scaffold establishes an electron-deficient aromatic system that influences charge transport properties in OLED devices [2]. Substituting the bromine for a different halogen alters the compound's steric and electronic parameters, directly impacting its utility as a precursor for site-selective cross-coupling reactions used to construct trifluoromethylated bi- and terphenyls [3].

Chloro analog
Weaker reactivity may require harsher cross-coupling conditions
Iodo analog
Higher cost, lower stability, and side-reaction risk
Halogen substitution
Changes electronic profile, altering OLED transport and LC properties

4-Bromo-4′-(trifluoromethyl)biphenyl: Comparative Performance Evidence


Suzuki–Miyaura Reactivity vs. Aryl Chloride Analogs

4-Bromo-4′-(trifluoromethyl)biphenyl exhibits a reactivity profile in Suzuki–Miyaura cross-coupling reactions that is superior to its aryl chloride analog. Kinetic and Hammett studies on the Suzuki coupling reaction have established that aryl bromides possess a fundamentally different rate-determining step (RDS) compared to aryl chlorides. As the electron-withdrawing ability of the substituent increases, the RDS for aryl halides shifts from the oxidative addition step to the transmetalation step [1]. The para-trifluoromethyl group in 4-Bromo-4′-(trifluoromethyl)biphenyl exerts a strong electron-withdrawing inductive effect (σp ≈ 0.54 for CF₃) [2], which, when coupled with the moderate bond dissociation energy of the C–Br bond (≈ 337 kJ/mol) [3], provides a reactivity window that is more easily accessed under standard palladium catalysis than the stronger C–Cl bond (≈ 399 kJ/mol) [3].

Suzuki Reactivity
Class-level inference
C–Br BDE ≈ 337 kJ/mol vs C–Cl ≈ 399 kJ/mol; CF₃ σp ≈ 0.54
Supports milder oxidative addition vs chloro analog
Rate-determining step shifts with electron-withdrawing groups
Cross-coupling Suzuki–Miyaura reaction Reactivity Palladium catalysis

Cost-Effectiveness vs. Iodo Analog

While the iodo analog 4-Iodo-4′-(trifluoromethyl)biphenyl (CAS 358-24-9) demonstrates higher intrinsic reactivity in cross-coupling reactions due to the weaker C–I bond (bond dissociation energy ≈ 278 kJ/mol) [1], 4-Bromo-4′-(trifluoromethyl)biphenyl offers a significantly more cost-effective balance of reactivity and economic viability. Market pricing data from chemical suppliers indicates that the bromo derivative (4-Bromo-4′-(trifluoromethyl)biphenyl) is typically available at approximately 30-50% lower cost per gram compared to its iodo analog [2], with typical purities of 98% or higher . This economic advantage is sustained while maintaining sufficient reactivity for standard Suzuki–Miyaura coupling applications without the stability and handling challenges associated with light-sensitive aryl iodides.

Cost vs Reactivity
Cross-study comparable
~30–50% lower cost/g; C–Br BDE ≈ 337 vs C–I ≈ 278 kJ/mol
Reported cost-performance balance for scale-up
Iodo analog more light-sensitive
Cross-coupling Economic viability Aryl halide comparison Synthetic building block

OLED Hole Transport Layer Performance

4-Bromo-4′-(trifluoromethyl)biphenyl serves as a key synthetic intermediate in the preparation of organic light-emitting diode (OLED) hole transport materials (HTMs) . Compounds derived from this biphenyl scaffold, when incorporated into OLED device architectures, contribute to high glass transition temperatures (Tg) essential for device stability and operational lifetime. A series of devices utilizing high-Tg hole transporting layers consisting of compounds with a biphenyl backbone—structurally analogous to those accessible from 4-Bromo-4′-(trifluoromethyl)biphenyl—have demonstrated enhanced I–V characteristics and external quantum efficiencies relative to devices employing lower-Tg HTM alternatives [1]. Biphenyl derivatives with electron-withdrawing trifluoromethyl substitution exhibit lower highest occupied molecular orbital (HOMO) energy levels, which can effectively tune hole transport rates in OLED devices [2].

OLED HTM Potential
Class-level inference
High-Tg biphenyl backbone; tunable HOMO levels
Supports OLED device thermal stability
Class-level evidence from analogous compounds
OLED Hole transport material Glass transition temperature Organic electronics

Site-Selective Cross-Coupling for Bi- and Terphenyls

4-Bromo-4′-(trifluoromethyl)biphenyl is employed as a reactant in site-selective Suzuki–Miyaura cross-coupling reactions that enable the synthesis of pharmacologically relevant trifluoromethylated bi- and terphenyls [1]. The SpringerMaterials database records that this compound participates in four documented reactions as a reactant and is referenced in two journal articles as a product [2]. The site-selectivity observed in these coupling reactions is controlled by steric and electronic parameters, with the bromine substituent providing a well-defined reactive handle that can be selectively addressed in the presence of other potentially reactive functional groups [1]. This selectivity is particularly valuable for constructing complex trifluoromethylated aromatic architectures that are not readily accessible by alternative synthetic routes.

Site Selectivity
Direct comparison
4 documented reactions as reactant; selective coupling of dihalogenated CF₃-benzene derivatives
Predictable site selectivity for trifluoromethylated biaryls
Peer-reviewed methodology precedent
Site-selective coupling Trifluoromethylated arenes Suzuki–Miyaura Polyhalogenated substrates

Liquid Crystal Mesophase Stability

The biphenyl core with a trifluoromethyl substituent in compounds derived from 4-Bromo-4′-(trifluoromethyl)biphenyl supports the formation of stable mesophases, making these derivatives valuable in the production of high-performance liquid crystal materials [1]. Fluorine-containing liquid crystals, including those derived from trifluoromethyl-substituted biphenyl scaffolds, are essential components in twisted nematic liquid crystal displays (TN-LCDs) and thin-film transistor liquid crystal displays (TFT-LCDs) [2]. Fluorosubstituted biphenyl compounds can be engineered to exhibit moderate and large negative dielectric anisotropy (Δε), moderately high birefringence (Δn), and low viscosity—three critical parameters for vertical alignment (VA) mode liquid crystal applications [3].

LC Mesophase
Class-level inference
Negative Δε, moderately high Δn, low viscosity (fluorinated derivatives)
Enables VA mode LCD precursor design
Class-level from fluorosubstituted biphenyl studies
Liquid crystals Mesophase stability Dielectric anisotropy Display materials

Glucagon Receptor Antagonist Synthesis

4-Bromo-4′-(trifluoromethyl)biphenyl is explicitly identified as a reagent in the synthesis of glucagon receptor antagonists [1], a class of compounds under investigation for the treatment of metabolic diseases including Type II diabetes mellitus and obesity [2]. The compound's role in this pharmaceutical synthesis context is documented in the patent literature, distinguishing it from other halogenated biphenyl analogs that lack this specific demonstrated utility. The glucagon receptor antagonist patent family (including US and EP filings) describes biphenyl derivatives as core structural motifs, with 4-Bromo-4′-(trifluoromethyl)biphenyl serving as a key building block for constructing the required pharmacophore [2].

Drug Synthesis
Direct comparison
Explicitly cited as reagent in glucagon receptor antagonist patent
Documented pharmaceutical intermediate utility
Specific to this biphenyl derivative; alternative building blocks may lack this precedent
Glucagon receptor antagonist Type II diabetes Pharmaceutical intermediate Metabolic disease

4-Bromo-4′-(trifluoromethyl)biphenyl: Research and Industrial Application Scenarios


OLED Hole Transport Material Synthesis

4-Bromo-4′-(trifluoromethyl)biphenyl is employed as a synthetic intermediate for constructing high-glass-transition-temperature (Tg) hole transport materials used in organic light-emitting diode (OLED) devices. The biphenyl backbone with para-trifluoromethyl substitution provides the structural rigidity and electronic properties necessary for stable device operation [1]. The bromine substituent serves as a reactive handle for Suzuki–Miyaura cross-coupling to append additional functional groups that tune HOMO energy levels and charge transport characteristics [2].

Fluorinated Liquid Crystal Precursor for VA Mode LCDs

This compound functions as a key intermediate in the synthesis of fluorinated liquid crystal materials designed for vertical alignment (VA) mode liquid crystal displays. Derivatives of 4-Bromo-4′-(trifluoromethyl)biphenyl can be engineered to exhibit negative dielectric anisotropy (Δε), moderately high birefringence (Δn), and low viscosity—critical performance parameters for modern LCD applications including TN-LCDs and TFT-LCDs [3].

Synthesis of Trifluoromethylated Bi- and Terphenyls

The compound is utilized in site-selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct pharmacologically relevant trifluoromethylated bi- and terphenyl scaffolds. The bromine substituent provides a well-defined reactive site that can be selectively addressed in the presence of other halogen substituents, enabling the efficient construction of complex aromatic architectures not readily accessible by alternative methods [4].

Glucagon Receptor Antagonist Synthesis

4-Bromo-4′-(trifluoromethyl)biphenyl is explicitly documented as a reagent in the synthesis of glucagon receptor antagonists, a therapeutic class under investigation for Type II diabetes mellitus and obesity. The compound's biphenyl core with para-CF₃ and para-Br substitution serves as a building block for constructing the biphenyl-based pharmacophore required for glucagon receptor antagonism [5].

Application
Selection Property
Validation Focus
OLED HTM synthesis
High-Tg biphenyl scaffold with tunable HOMO
Device thermal stability and charge transport
Fluorinated liquid crystal research
Negative Δε and moderately high Δn
Mesophase stability and dielectric parameters
Site-selective biaryl/terphenyl synthesis
Bromine as selective Suzuki handle
Coupling selectivity with polyhalogenated substrates
Glucagon receptor antagonist research
Biphenyl-based pharmacophore building block
Documented patent literature precedent

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